1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic hexanes. These compounds are known for their rigid and strained structures, which make them interesting candidates for various applications in synthetic and medicinal chemistry. The presence of the dichlorophenyl group adds to the compound’s unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions typically involve the use of a photochemical reactor and specific wavelengths of light to induce the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis method. This requires specialized equipment and careful control of reaction conditions to ensure consistent and high-yield production. The use of continuous flow reactors and advanced photochemical setups can facilitate the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows for unique binding interactions with enzymes and receptors. The dichlorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the dichlorophenyl group.
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound with a different ring structure.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with different substituents on the bicyclo[2.1.1]hexane core.
Uniqueness
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. The combination of the rigid bicyclo[2.1.1]hexane core and the dichlorophenyl group makes this compound a valuable scaffold for various applications in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H12Cl2O2 |
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Molecular Weight |
271.14 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O2/c14-10-2-1-8(4-11(10)15)13-5-7(6-13)3-9(13)12(16)17/h1-2,4,7,9H,3,5-6H2,(H,16,17) |
InChI Key |
PTXJXWYIBMUSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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